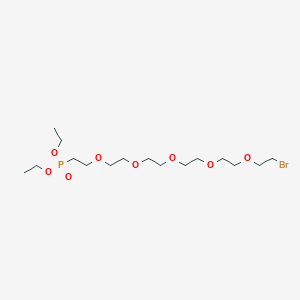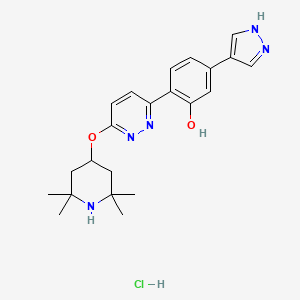
Bromo-PEG5-phosphonic acid diethyl ester
Overview
Description
Bromo-PEG5-phosphonic acid diethyl ester is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs .
Synthesis Analysis
This compound is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis
The molecular formula of Bromo-PEG5-phosphonic acid diethyl ester is C16H34BrO8P . It has a molecular weight of 465.3 g/mol .Chemical Reactions Analysis
The bromine in this compound makes it a good leaving group and able to participate in substitution reactions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 465.31 and a molecular formula of C16H34BrO8P . It is stored at -20°C .Scientific Research Applications
PROTAC Linker Synthesis
“Bromo-PEG5-phosphonic acid diethyl ester” is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs (PROteolysis TArgeting Chimeras) are a new class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . This has the potential to target “undruggable” proteins and could revolutionize the field of drug discovery.
Drug Delivery Systems
This compound is used in the creation of Monodispersed Linear PEGs for drug delivery . The PEGylation of therapeutic molecules can improve their pharmacokinetics, increasing their circulation time and stability .
Cancer Research
In the field of cancer research, “Bromo-PEG5-phosphonic acid diethyl ester” could be used in the development of targeted therapy drugs . By using this compound in the synthesis of PROTACs, researchers can design drugs that selectively degrade specific proteins involved in cancer progression .
Biochemistry
“Bromo-PEG5-phosphonic acid diethyl ester” plays a significant role in biochemistry, particularly in the study of protein degradation . The compound’s ability to act as a linker in PROTACs allows for the targeted degradation of specific proteins, a valuable tool in biochemical research .
Molecular Biology
In molecular biology, this compound could be used in the study of the ubiquitin-proteasome system . This system is responsible for protein degradation in cells, and understanding it is crucial for the development of treatments for diseases like cancer and neurodegenerative disorders .
Pharmacology
“Bromo-PEG5-phosphonic acid diethyl ester” could be used in the field of pharmacology for the development of new drugs . Its role as a PROTAC linker means it could be used to create drugs that target specific proteins for degradation, potentially leading to more effective and targeted treatments .
Biotechnology
In biotechnology, this compound could be used in the development of new biopolymers and synthetic polymers . Its role in the creation of Monodispersed Linear PEGs could lead to advancements in the field .
Nanotechnology
Finally, in nanotechnology, “Bromo-PEG5-phosphonic acid diethyl ester” could be used in the development of new drug delivery systems . The creation of Monodispersed Linear PEGs could lead to advancements in nanoparticle drug delivery, potentially improving the efficacy and safety of drugs .
Mechanism of Action
Target of Action
Bromo-PEG5-phosphonic acid diethyl ester is primarily used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target’s ubiquitination and subsequent degradation by the proteasome .
Mode of Action
The compound acts as a linker in the synthesis of PROTAC molecules . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The bromo-PEG5-phosphonic acid diethyl ester provides the connection between these two ligands, enabling the formation of a ternary complex that brings the target protein and E3 ligase into close proximity .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By facilitating the ubiquitination of target proteins, bromo-PEG5-phosphonic acid diethyl ester indirectly influences this pathway, leading to the selective degradation of the target proteins .
Pharmacokinetics
The presence of the peg (polyethylene glycol) chain in the molecule is known to enhance solubility and potentially improve bioavailability .
Result of Action
The result of the action of bromo-PEG5-phosphonic acid diethyl ester is the selective degradation of target proteins . By acting as a linker in PROTACs, it enables the recruitment of an E3 ubiquitin ligase to a specific target protein. This leads to the ubiquitination and subsequent degradation of the target protein, altering cellular processes that depend on the function of that protein .
Action Environment
The action of bromo-PEG5-phosphonic acid diethyl ester, like all PROTAC linkers, is influenced by the intracellular environment. Factors such as the presence and concentration of the target protein and E3 ligase, the activity of the ubiquitin-proteasome system, and the overall state of the cell can all impact the efficacy of PROTACs . Additionally, the stability of the compound may be affected by factors such as pH and temperature .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]-2-[2-(2-diethoxyphosphorylethoxy)ethoxy]ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34BrO8P/c1-3-24-26(18,25-4-2)16-15-23-14-13-22-12-11-21-10-9-20-8-7-19-6-5-17/h3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKZCSJHVKMWKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCOCCOCCOCCOCCOCCBr)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34BrO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101135221 | |
| Record name | Phosphonic acid, P-(17-bromo-3,6,9,12,15-pentaoxaheptadec-1-yl)-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101135221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bromo-PEG5-phosphonic acid diethyl ester | |
CAS RN |
1446282-41-2 | |
| Record name | Phosphonic acid, P-(17-bromo-3,6,9,12,15-pentaoxaheptadec-1-yl)-, diethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1446282-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonic acid, P-(17-bromo-3,6,9,12,15-pentaoxaheptadec-1-yl)-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101135221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Propanamide, N-[trans-4-[2-[4-(3-cyanophenyl)-1-piperazinyl]ethyl]cyclohexyl]-3-methoxy-](/img/structure/B606322.png)

![(9R)-9-(5-bromofuran-2-yl)-12,14-dimethyl-13,15-dioxo-17-phenyl-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2(7),3,5,10,16-pentaene-4-carboxylic acid](/img/structure/B606330.png)
![N~2~-[7-(3,4-Dimethoxyphenyl)quinoxalin-2-Yl]-N-Methylglycinamide](/img/structure/B606332.png)
![6-Amino-1,3-dimethyl-4-(4-(trifluoromethyl)phenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B606333.png)
![5-[[5-Bromo-2-[(2-bromophenyl)methoxy]phenyl]methylene]-2-thioxo-4-thiazolidinone](/img/structure/B606334.png)


![[(3aR,4R,9bR)-8-(2-fluorophenyl)-1-(4-methylphenyl)sulfonyl-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinolin-4-yl]methanol](/img/structure/B606342.png)